D-Mannosamine hydrochloride
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Overview
Description
D-Mannosamine hydrochloride: is a chemical compound with the molecular formula C6H14ClNO5. It is a derivative of D-mannose, where the hydroxyl group at the second carbon is replaced by an amino group, and it is present as a hydrochloride salt. This compound is commonly used in biochemical research and has various applications in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Mannosamine hydrochloride typically involves the following steps:
Starting Material: The process begins with tri-O-acetyl-D-glucal.
Addition of Nitrosyl Chloride: Nitrosyl chloride is added to the acetylated glycal to form an adduct.
Conversion to Oxime: The adduct is then converted to an acetylated derivative of the 2-oximinohexose.
Reduction to Amine: The oxime is reduced to an amine using a zinc-copper couple in glacial acetic acid.
Acetylation and Deacetylation: The product is acetylated and then deacetylated to yield the crystalline hydrochloride form of D-Mannosamine.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the same chemical reactions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: D-Mannosamine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like acyl chlorides and alkyl halides.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry: D-Mannosamine hydrochloride is used in the synthesis of non-natural analogs for the expression of thiols on cell-surface sialic acids. It is also used in the high-throughput screening of N-acetyl-β-hexosaminidase inhibitor libraries targeting osteoarthritis .
Biology: In biological research, this compound is used to study the biosynthesis of glycoproteins and glycolipids. It is also involved in the investigation of metabolic pathways related to sialic acids .
Medicine: The compound is used in the development of mannosylated liposomes for bioadhesive oral drug delivery through M cells of Peyer’s patches. It acts as a precursor for N-propanoyl mannosamine and other N-acyl precursors of sialic acid .
Industry: this compound is utilized in the production of various pharmaceuticals and biochemical reagents. Its role in the synthesis of specialized compounds makes it valuable in industrial applications .
Mechanism of Action
D-Mannosamine hydrochloride exerts its effects by participating in the biosynthesis of sialic acids, which are essential components of glycoproteins and glycolipids. The compound acts as a precursor for the synthesis of N-acylneuraminic acids, which are crucial for cell signaling and recognition processes. The molecular targets include enzymes involved in the sialylation pathway, and the compound influences various cellular pathways related to glycosylation .
Comparison with Similar Compounds
- D-Glucosamine hydrochloride
- D-Galactosamine hydrochloride
- N-Acetyl-D-galactosamine
- N-Acetyl-D-glucosamine
Comparison: D-Mannosamine hydrochloride is unique due to its specific role in the biosynthesis of sialic acids. While D-Glucosamine and D-Galactosamine are also amino sugars, they are involved in different metabolic pathways. N-Acetyl-D-galactosamine and N-Acetyl-D-glucosamine are acetylated derivatives and have distinct biological functions compared to this compound .
Properties
Molecular Formula |
C6H14ClNO5 |
---|---|
Molecular Weight |
215.63 g/mol |
IUPAC Name |
(3S,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol;hydrochloride |
InChI |
InChI=1S/C6H13NO5.ClH/c7-3-5(10)4(9)2(1-8)12-6(3)11;/h2-6,8-11H,1,7H2;1H/t2-,3+,4-,5-,6?;/m1./s1 |
InChI Key |
QKPLRMLTKYXDST-OHXGPSCHSA-N |
SMILES |
C(C1C(C(C(C(O1)O)N)O)O)O.Cl |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H](C(O1)O)N)O)O)O.Cl |
Canonical SMILES |
C(C1C(C(C(C(O1)O)N)O)O)O.Cl |
Origin of Product |
United States |
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